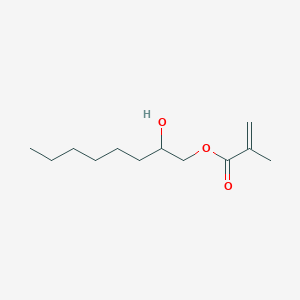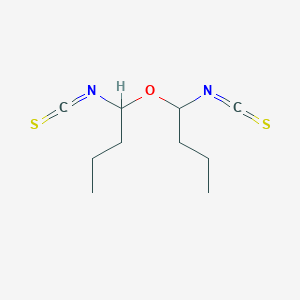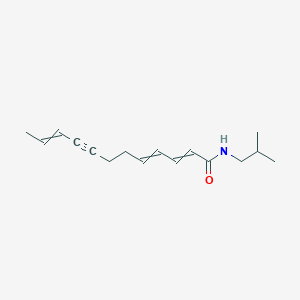
(Hepta-1,4-dien-4-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hepta-1,4-dien-4-yl)benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,4-dien-4-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of a conjugated diene system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,4-dien-4-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,4-diene precursor. One common method is the Heck reaction, where a palladium catalyst facilitates the coupling of a halobenzene with a hepta-1,4-diene under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic coupling reactions, optimized for large-scale synthesis. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The choice of catalysts, solvents, and reaction conditions is critical to achieving high purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Hepta-1,4-dien-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the diene can yield the corresponding alkane using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
(Hepta-1,4-dien-4-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Hepta-1,4-dien-4-yl)benzene involves its interaction with molecular targets through its conjugated diene system and aromatic ring. The diene can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
(Hepta-1,6-dien-4-yl)benzene: Similar structure but with different diene positioning.
(Hepta-1,2-dien-3-yl)benzene: Another isomer with distinct reactivity.
Uniqueness
(Hepta-1,4-dien-4-yl)benzene is unique due to its specific diene positioning, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its isomers.
Propiedades
Número CAS |
120814-20-2 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
hepta-1,4-dien-4-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-8-12(9-4-2)13-10-6-5-7-11-13/h3,5-7,9-11H,1,4,8H2,2H3 |
Clave InChI |
GOIWAIKDGTWJCN-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(CC=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
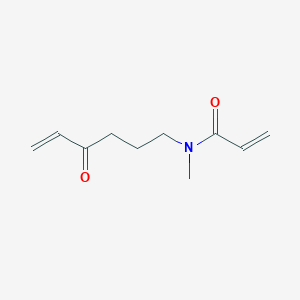


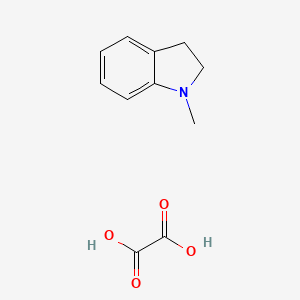
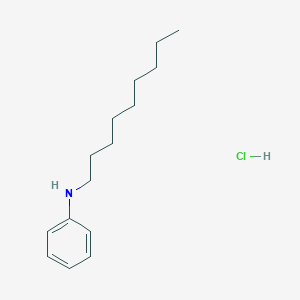
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14295446.png)
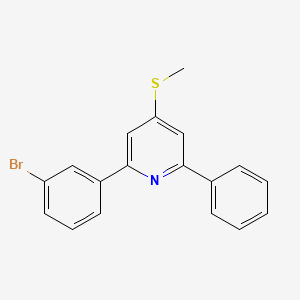
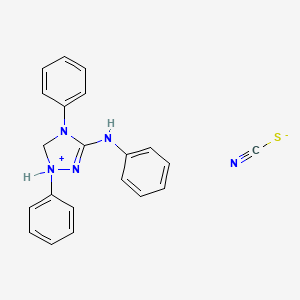
![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
